Ribitol
Overview
Description
It is formed by the reduction of ribose and occurs naturally in the plant Adonis vernalis as well as in the cell walls of some Gram-positive bacteria, in the form of ribitol phosphate, in teichoic acids . This compound is also a component of the chemical structure of riboflavin and flavin mononucleotide, which are nucleotide coenzymes used by many enzymes .
Mechanism of Action
Target of Action
Ribitol, also known as Adonitol, is a crystalline pentose alcohol formed by the reduction of ribose . It has been reported to modulate the mannosylation of α-dystroglycan in breast cancer lines . In the context of muscular dystrophy, this compound is intended to increase glycosylation of α-dystroglycan by saturating FKRP (Fukutin-Related Protein) with substrate . FKRP allows the addition of this compound-5-phosphate, a molecule made from this compound, to the sugar chain already formed by the action of other enzymes .
Mode of Action
This compound’s interaction with its targets results in distinctive patterns of alterations in metabolic pathways . It enhances the utilization of glucose by glycolysis . In the context of muscular dystrophy, oral intake of this compound is intended to increase glycosylation of α-dystroglycan by saturating FKRP with substrate .
Biochemical Pathways
This compound supplementation enhances utilization of glucose by glycolysis, whereas ribose improves oxidative phosphorylation and fatty acid synthesis . This compound supplementation also increased levels of reduced glutathione (associated with a decrease in oxidative phosphorylation, gluconeogenesis), where ribose supplementation elevated levels of oxidized glutathione (GSSG) indicating an increase in oxidative stress . Treatment with this compound also enhanced nucleotide biosynthesis . The apparent TCA cycle
Biochemical Analysis
Biochemical Properties
Ribitol interacts with various enzymes, proteins, and other biomolecules. It has been reported that this compound supplementation enhances the utilization of glucose by glycolysis . This indicates that this compound plays a crucial role in the biochemical reactions involving glucose metabolism.
Cellular Effects
This compound has a significant effect on various types of cells and cellular processes. For instance, in breast cancer cells, this compound supplementation has been found to enhance glycolysis, leading to alterations in metabolic pathways . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been found to interact with biomolecules, leading to changes in gene expression and enzyme activation . For instance, this compound supplementation has been found to enhance nucleotide biosynthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound has been found to influence the TCA cycle, demonstrating the adaptive capability of cancer cells to the nutritional environment . This suggests that this compound has long-term effects on cellular function.
Metabolic Pathways
This compound is involved in several metabolic pathways. For instance, it has been found to alter multiple metabolic pathways of central carbon metabolism with enhanced glycolysis . This suggests that this compound interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ribitol can be synthesized through the reduction of ribose using catalytic hydrogenation. This process typically involves the use of a catalyst such as Raney nickel under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods: Industrial production of this compound often involves the bioconversion of ribose using microbial fermentation. Specific strains of bacteria or yeast are employed to convert ribose into this compound under controlled fermentation conditions . This method is preferred due to its efficiency and lower environmental impact compared to chemical synthesis.
Types of Reactions:
Oxidation: this compound can be oxidized to ribose or ribonic acid using oxidizing agents such as nitric acid.
Reduction: this compound itself is a product of the reduction of ribose.
Substitution: this compound can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Nitric acid or other strong oxidizing agents.
Reduction: Hydrogen gas with a catalyst like Raney nickel.
Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for esterification.
Major Products Formed:
Oxidation: Ribose, ribonic acid.
Reduction: this compound.
Substitution: Esterified or etherified derivatives of this compound.
Scientific Research Applications
Ribitol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Integral component of riboflavin and flavin mononucleotide, which are essential for various biological processes.
Medicine: Investigated for its role in metabolic pathways and potential therapeutic applications in cancer treatment
Industry: Used in the production of bio-based polyesters for sustainable materials.
Comparison with Similar Compounds
Ribitol is similar to other sugar alcohols such as xylitol, sorbitol, and mannitol. it is unique in its specific biological roles and applications:
Xylitol: Another pentose alcohol, used primarily as a sugar substitute.
Sorbitol: A hexose alcohol, widely used in food and pharmaceutical industries.
Mannitol: Also a hexose alcohol, used as a diuretic and in medical diagnostics
This compound’s involvement in metabolic pathways and its role in glycosylation processes distinguish it from these other sugar alcohols.
Properties
IUPAC Name |
(2S,4R)-pentane-1,2,3,4,5-pentol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBKCHPVOIAQTA-NGQZWQHPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C([C@H](CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O5 | |
Record name | XYLITOL | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | xylitol | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Xylitol | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601032335 | |
Record name | Adonitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601032335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
NKRA, White, crystalline powder, practically odourless., Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid; Metastable form is hygroscopic; [Merck Index] White Solid; Practically odorless; [JECFA] White odorless crystals or powder; Hygroscopic; [Alfa Aesar MSDS] | |
Record name | Xylitol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | XYLITOL | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Adonitol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17110 | |
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Record name | Xylitol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Boiling Point |
215-217, 216 °C | |
Record name | Xylitol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11195 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Xylitol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7967 | |
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Solubility |
Very soluble in water, sparingly soluble in ethanol, Very soluble in water, pyridene, ethanol | |
Record name | XYLITOL | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Xylitol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7967 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00247 [mmHg] | |
Record name | Xylitol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18711 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
Xylitol is initially taken up by the microorganism and accumulates intracellularly. Accumulated xylitol is transported into an energy-consuming cycle, or the inducible fructose transport system. It is converted to non-metabolizable, toxic xylitol-5-phosphate via phosphoenolpyruvate: a constitutive fructose phosphotransferase system by _S. mutans_. This metabolic process of xylitol, without the gain of any energy molecules, results in the development of intracellular vacuoles and cell membrane degradation. _S. mutans_ dephosphorylates xylitol-5-phosphate and expels it from the cell, in which requires energy consumption. This ultimately leading to starving of microorganism and growth inhibition. Long-term exposure to xylitol can cause microorganisms to develop resistance to xylitol. This clinically beneficial selection process creates xylitol-resistant mutans strains that are less virulent and less cariogenic than their parent strains. Xylitol also increases the concentrations of ammonia and amino acids in plaque, thereby neutralizing plaque acids. A study suggests that xylitol may also promote remineralization of deeper layers of demineralized enamel by facilitating Ca2+ and phosphate movement and accessibility. | |
Record name | Xylitol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11195 | |
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Color/Form |
Monoclinic crystals from alcohol | |
CAS No. |
87-99-0, 488-81-3 | |
Record name | Xylitol [INN:BAN:JAN:NF] | |
Source | ChemIDplus | |
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Record name | Adonitol | |
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Record name | Xylitol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11195 | |
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Record name | Ribitol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14704 | |
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Record name | Ribitol | |
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Record name | Xylitol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Adonitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601032335 | |
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Record name | Xylitol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.626 | |
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Record name | Ribitol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.987 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Xylitol | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | ADONITOL | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/353ZQ9TVDA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Xylitol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7967 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
92-96, 92 to 96 °C, 93.5 °C, Colorless, monoclinic, lath-shaped crystals from anhydrous methanol; hygroscopic; mp: 61-61.5 °C /Metastable form/ | |
Record name | Xylitol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11195 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | XYLITOL | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Xylitol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7967 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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